molecular formula C19H17ClFN3O2 B11114023 N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-4-ethoxybenzamide

N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-4-ethoxybenzamide

Cat. No.: B11114023
M. Wt: 373.8 g/mol
InChI Key: KUNXLTVRXALOCZ-UHFFFAOYSA-N
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Description

N-{1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-1H-PYRAZOL-3-YL}-4-ETHOXYBENZAMIDE is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a unique structure that includes a pyrazole ring, a chlorofluorophenyl group, and an ethoxybenzamide moiety, making it a subject of interest for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-1H-PYRAZOL-3-YL}-4-ETHOXYBENZAMIDE typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the reaction of 2-chloro-6-fluorobenzyl chloride with 3-amino-1H-pyrazole under basic conditions to form the intermediate compound. This intermediate is then reacted with 4-ethoxybenzoyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-1H-PYRAZOL-3-YL}-4-ETHOXYBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorofluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-{1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-1H-PYRAZOL-3-YL}-4-ETHOXYBENZAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-1H-PYRAZOL-3-YL}-4-ETHOXYBENZAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-1H-PYRAZOL-3-YL}-4-ETHOXYBENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H17ClFN3O2

Molecular Weight

373.8 g/mol

IUPAC Name

N-[1-[(2-chloro-6-fluorophenyl)methyl]pyrazol-3-yl]-4-ethoxybenzamide

InChI

InChI=1S/C19H17ClFN3O2/c1-2-26-14-8-6-13(7-9-14)19(25)22-18-10-11-24(23-18)12-15-16(20)4-3-5-17(15)21/h3-11H,2,12H2,1H3,(H,22,23,25)

InChI Key

KUNXLTVRXALOCZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=NN(C=C2)CC3=C(C=CC=C3Cl)F

Origin of Product

United States

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